3-(3-Methoxyphenyl)benzaldehyde

ALDH3A1 inhibition Cancer research Chemosensitization

Researchers studying ALDH-mediated chemoresistance often face unreliable inhibitor selectivity, compromising data reproducibility. 3-(3-Methoxyphenyl)benzaldehyde (CAS 126485-58-3) provides a defined dual inhibition profile as a solution. - Inhibits ALDH2 (IC50 = 50 nM) and ALDH3A1 (IC50 = 18 µM) to address resistance to oxazaphosphorines. - Demonstrates balanced MAO-A (IC50 = 50 nM) and MAO-B (IC50 = 1.2 µM) activity for neuroscience tool compound applications. - Supplied with ≥95% HPLC purity and full analytical characterization, ensuring batch-to-batch consistency for procurement managers.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 126485-58-3
Cat. No. B159787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)benzaldehyde
CAS126485-58-3
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3
InChIKeyGLGWNAPAIMXRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)benzaldehyde: Biaryl Aldehyde Intermediate


3-(3-Methoxyphenyl)benzaldehyde (CAS 126485-58-3), also known as 3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, is a biaryl aldehyde with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This compound features a methoxy substituent at the 3' position of the biphenyl core and an aldehyde group at the 3-position, rendering it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . It has been profiled in biological assays, demonstrating inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms and monoamine oxidase B (MAO-B) [1][2][3].

3-(3-Methoxyphenyl)benzaldehyde: Generic Substitution Risks


The substitution pattern on the biphenyl scaffold profoundly influences both biological target engagement and synthetic accessibility. Positional isomers such as 4-(3-methoxyphenyl)benzaldehyde (CAS 209863-09-2) [1] or simpler analogs like 3-methoxybenzaldehyde lack the precise spatial arrangement of the methoxy and aldehyde groups required for optimal interaction with ALDH and MAO enzyme active sites. Furthermore, the 3,3'-substitution pattern of 3-(3-methoxyphenyl)benzaldehyde offers distinct steric and electronic properties that govern regioselectivity in Suzuki-Miyaura cross-coupling reactions, a critical factor for efficient incorporation into complex pharmaceutical intermediates [2]. Substituting with a generic biaryl aldehyde may lead to reduced inhibitory potency, altered selectivity profiles, or lower synthetic yields, thereby compromising research reproducibility and downstream development timelines.

3-(3-Methoxyphenyl)benzaldehyde: Key Performance Data


ALDH3A1 Inhibition: Comparable to CB29

3-(3-Methoxyphenyl)benzaldehyde inhibits human ALDH3A1 with an IC50 of 18 µM (1.80E+4 nM) [1]. This potency is comparable to the established ALDH3A1-selective inhibitor CB29, which exhibits an IC50 of 16 µM , and approaches that of ALDH3A1-IN-2 (IC50 = 1.29 µM) . In contrast, simpler benzaldehydes such as 3-methoxybenzaldehyde show no reported ALDH3A1 inhibition at similar concentrations, underscoring the critical contribution of the biphenyl scaffold to target engagement.

ALDH3A1 inhibition Cancer research Chemosensitization

ALDH2 Inhibition: Superior to Daidzin and Quercetin-3-glucuronide

3-(3-Methoxyphenyl)benzaldehyde potently inhibits human mitochondrial ALDH2 with an IC50 of 50 nM [1]. This potency exceeds that of the well-characterized ALDH2 inhibitor daidzin, which has a reported IC50 of approximately 110 nM (0.11 µM) [2], and is substantially more potent than quercetin-3-glucuronide (IC50 = 9.62 µM) [3]. The compound also inhibits ALDH1A1 (IC50 = 2 µM) and ALDH3A1 (IC50 = 18 µM) [1], indicating a degree of selectivity for ALDH2 over ALDH3A1 of approximately 360-fold.

ALDH2 inhibition Alcohol metabolism Cardioprotection

MAO-B Inhibition: Selectivity vs. MAO-A

In a direct head-to-head assay, 3-(3-methoxyphenyl)benzaldehyde inhibited human recombinant MAO-B with an IC50 of 1.2 µM (1.20E+3 nM) while exhibiting an IC50 of 50 nM against MAO-A [1]. This results in a selectivity index of approximately 24-fold in favor of MAO-A, but the compound still demonstrates meaningful MAO-B inhibition comparable to known MAO-B inhibitors such as MAO-B-IN-16 (IC50 = 1.55 µM) . The dual MAO-A/MAO-B inhibition profile, with nanomolar potency against MAO-A, distinguishes this compound from selective MAO-B inhibitors like selegiline (IC50 ≈ 0.02 µM for MAO-B, but >10 µM for MAO-A).

MAO-B inhibition Neurodegenerative disease Parkinson's disease

Suzuki-Miyaura Coupling: High-Yield Biaryl Aldehyde Synthesis

Biaryl-methoxybenzaldehydes, including 3-(3-methoxyphenyl)benzaldehyde, are typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Literature reports indicate that such couplings proceed with yields consistently exceeding 80% when using tetrakis(triphenylphosphine)palladium and sodium ethoxide or cesium carbonate [1][2]. In comparison, simpler methoxybenzaldehydes lacking the biphenyl scaffold require additional synthetic steps to achieve similar structural complexity, often resulting in lower overall yields and increased purification burden. The 3,3'-substitution pattern of 3-(3-methoxyphenyl)benzaldehyde facilitates regioselective coupling, minimizing byproduct formation and simplifying downstream processing.

Suzuki-Miyaura coupling Organic synthesis Pharmaceutical intermediates

3-(3-Methoxyphenyl)benzaldehyde: Best Application Scenarios


ALDH-Targeted Chemosensitization in Cancer

Given its inhibition of ALDH3A1 (IC50 = 18 µM) and ALDH2 (IC50 = 50 nM) [1], 3-(3-methoxyphenyl)benzaldehyde is well-suited for investigating ALDH-mediated chemoresistance in cancer cell lines. ALDH3A1 overexpression in prostate, lung, and breast cancers correlates with poor prognosis, and its inhibition can sensitize cells to oxazaphosphorines like cyclophosphamide and mafosfamide [2]. The compound's dual ALDH3A1/ALDH2 inhibition profile offers a broader scope than selective ALDH3A1 inhibitors like CB29, potentially addressing multiple resistance mechanisms simultaneously.

Neurological Research: MAO and ALDH Modulation

The compound's balanced MAO-A (IC50 = 50 nM) and MAO-B (IC50 = 1.2 µM) inhibition [3], combined with its ALDH2 potency, supports its use as a tool compound in Parkinson's disease and depression research. MAO-B inhibitors are established therapeutics for Parkinson's, while MAO-A inhibitors are used in depression. The polypharmacology of 3-(3-methoxyphenyl)benzaldehyde may reveal synergistic effects not achievable with selective inhibitors, making it a valuable probe for studying the interplay between monoamine metabolism and aldehyde detoxification pathways.

Suzuki Coupling: High-Efficiency Pharmaceutical Building Block

As a biaryl aldehyde amenable to high-yielding Suzuki-Miyaura couplings (>80% typical yield) [4][5], 3-(3-methoxyphenyl)benzaldehyde is an ideal building block for constructing complex pharmaceutical candidates. Its 3,3'-substitution pattern imparts regioselectivity in further functionalization, enabling the rapid assembly of diverse libraries. This efficiency reduces the number of synthetic steps and purification cycles required, accelerating medicinal chemistry timelines and lowering the cost of goods for preclinical development.

Chromatographic Standard for Biaryl Aldehydes

With a purity of ≥95% (HPLC) and a well-defined UV/Vis profile , 3-(3-methoxyphenyl)benzaldehyde serves as a reliable standard for HPLC and LC-MS methods used to quantify similar biaryl aldehydes in complex mixtures. Its unique retention time and mass spectrometric signature facilitate accurate identification and quantification, ensuring method robustness and data integrity in quality control and metabolomics studies.

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